(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone
Description
6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is a complex organic compound with a quinoline backbone This compound is notable for its unique structural features, which include an amino group, multiple methyl groups, and a phenyl group
Properties
Molecular Formula |
C25H26N2O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(6-amino-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C25H26N2O/c1-24(2)17-25(3,19-12-8-5-9-13-19)21-16-20(26)14-15-22(21)27(24)23(28)18-10-6-4-7-11-18/h4-16H,17,26H2,1-3H3 |
InChI Key |
JYNYCJSGXBNGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations, often incorporating green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool for organic chemists .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These activities can include antimicrobial, antiviral, and anticancer properties, making it a compound of interest for drug discovery and development .
Medicine
In medicine, the compound and its derivatives are investigated for their therapeutic potential. Their ability to interact with specific biological targets makes them candidates for developing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar backbone but lacking the additional functional groups.
Isoquinoline: Another analog with a different arrangement of the nitrogen atom in the ring structure.
Phenylquinoline: A compound with a phenyl group attached to the quinoline backbone, similar to the target compound but with different substituents.
Uniqueness
The uniqueness of 6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE lies in its combination of functional groups and structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
